Cipepofol

Beschreibung

Eigenschaften

CAS-Nummer |

1637741-58-2 |

|---|---|

Molekularformel |

C14H20O |

Molekulargewicht |

204.31 g/mol |

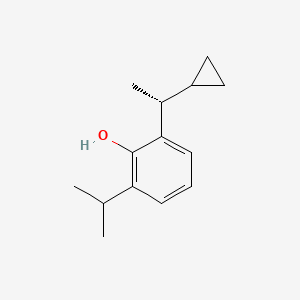

IUPAC-Name |

2-[(1R)-1-cyclopropylethyl]-6-propan-2-ylphenol |

InChI |

InChI=1S/C14H20O/c1-9(2)12-5-4-6-13(14(12)15)10(3)11-7-8-11/h4-6,9-11,15H,7-8H2,1-3H3/t10-/m1/s1 |

InChI-Schlüssel |

BMEARIQHWSVDBS-SNVBAGLBSA-N |

Isomerische SMILES |

C[C@H](C1CC1)C2=CC=CC(=C2O)C(C)C |

Kanonische SMILES |

CC(C)C1=C(C(=CC=C1)C(C)C2CC2)O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

HSK3486; HSK-3486; HSK 3486. |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Cipepofol's Mechanism of Action on GABA-A Receptors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cipepofol (also known as HSK3486) is a novel, short-acting intravenous anesthetic agent that functions as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor. Structurally related to propofol (B549288), this compound exhibits a significantly higher potency, estimated to be 4 to 6 times greater than that of propofol.[1][2] This enhanced potency is attributed to structural modifications, including the introduction of a cyclopropyl (B3062369) group, which increases its binding affinity for the GABA-A receptor.[1] The R-enantiomer of this compound demonstrates greater stereoselectivity and potency compared to the S-isomer.[2] Like propofol, this compound potentiates GABA-ergic neurotransmission, leading to central nervous system depression and anesthesia. This document provides a comprehensive technical overview of this compound's mechanism of action at the GABA-A receptor, including available data, detailed experimental protocols, and visual representations of the relevant pathways and workflows.

Core Mechanism of Action

This compound exerts its anesthetic effects by binding to the GABA-A receptor, a ligand-gated ion channel, and enhancing the effect of the endogenous neurotransmitter, GABA.[3] This positive allosteric modulation results in an increased influx of chloride ions into the neuron, leading to hyperpolarization of the cell membrane and subsequent inhibition of neuronal firing.

Binding Site

While the precise binding site of this compound on the GABA-A receptor is still under investigation, molecular modeling studies suggest a putative binding pocket at the interface between the β and α subunits in the transmembrane domain.[4] This is consistent with the known binding sites of propofol and other general anesthetics.[5]

Key interactions at this putative binding site are believed to be:

-

Hydrophobic Packing: The lipophilic nature of the this compound molecule allows it to favorably interact with hydrophobic residues within the transmembrane domain of the GABA-A receptor.

-

Hydrogen Bonding: A hydrogen bond is predicted to form between the hydroxyl group of this compound and the amino acid residue Ile228 of the α1 subunit.[4]

The introduction of a cyclopropyl group in this compound's structure is thought to enhance its steric effects and increase its affinity for this binding pocket compared to propofol.[1][2]

Allosteric Modulation of Receptor Kinetics

As a positive allosteric modulator, this compound does not bind to the same site as GABA but rather influences the receptor's response to GABA. While specific studies on this compound's effect on GABA-A receptor kinetics are limited, inferences can be drawn from extensive research on the closely related compound, propofol. Propofol has been shown to:

-

Increase Channel Opening Frequency: At lower concentrations, propofol increases the frequency of GABA-A receptor channel opening in the presence of GABA.[6]

-

Prolong Channel Open Time: At higher concentrations, propofol can directly activate the GABA-A receptor, and it also prolongs the duration of channel opening.[7]

-

Slow Deactivation and Desensitization: Propofol slows the rate at which the receptor deactivates after the removal of GABA and also reduces the rate of desensitization in the continued presence of the agonist.[8][9]

It is highly probable that this compound shares these modulatory effects on GABA-A receptor kinetics, with its higher potency suggesting that these effects are achieved at lower concentrations.

Quantitative Data

| Parameter | This compound | Propofol | Reference |

| Relative Potency | 4-6 times higher | 1x | [1][2] |

| ED95 (Induction of Anesthesia) | 0.53 mg/kg | 2.16 mg/kg | [2] |

| Binding Affinity (Ki) | Not Reported | ~2.9 µM (IC50 for [35S]TBPS binding inhibition) | [10] |

| Potentiation (EC50) | Not Reported | ~1.7 µM (for potentiation of GABA-induced currents) | [10] |

| Direct Activation (EC50) | Not Reported | 61 µM | [6] |

Note: The Ki and EC50 values for propofol are provided for reference and are dependent on the specific GABA-A receptor subunit composition and experimental conditions.

Signaling Pathway

The binding of this compound to the GABA-A receptor initiates a cascade of events leading to neuronal inhibition.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the interaction of this compound with GABA-A receptors.

Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of this compound for the GABA-A receptor through competitive displacement of a radiolabeled ligand.

Methodology:

-

Membrane Preparation:

-

Culture cells (e.g., HEK293) transiently or stably expressing the desired GABA-A receptor subunit combination (e.g., α1β2γ2).

-

Harvest cells and homogenize in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet multiple times with fresh buffer to remove endogenous GABA.

-

Resuspend the final pellet in assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, add the membrane preparation to each well.

-

Add a fixed concentration of a suitable radioligand (e.g., [³H]muscimol or a channel blocker like [³⁵S]TBPS).

-

Add varying concentrations of unlabeled this compound.

-

For determining non-specific binding, add a high concentration of a known GABA-A receptor ligand (e.g., unlabeled GABA).

-

Incubate the plate at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

-

-

Separation and Quantification:

-

Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding from the total binding to obtain specific binding at each this compound concentration.

-

Plot the specific binding as a function of this compound concentration and fit the data to a one-site competition model to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Whole-Cell Electrophysiology

This protocol is used to measure the functional effects of this compound on GABA-A receptor-mediated currents in living cells.

Methodology:

-

Cell Preparation:

-

Culture cells expressing the desired GABA-A receptor subtype on glass coverslips.

-

-

Recording Setup:

-

Place a coverslip in the recording chamber of a patch-clamp setup and perfuse with an external solution.

-

Pull glass micropipettes to a resistance of 3-7 MΩ and fill with an internal solution containing a high concentration of chloride.

-

Approach a cell with the micropipette and form a high-resistance seal (giga-seal) with the cell membrane.

-

Rupture the membrane patch to achieve the whole-cell configuration.

-

-

Data Acquisition:

-

Voltage-clamp the cell at a holding potential of -60 mV.

-

Apply a low concentration of GABA (e.g., EC5-EC20) to elicit a baseline chloride current.

-

Co-apply the same concentration of GABA with varying concentrations of this compound and record the potentiated current.

-

To study effects on kinetics, apply brief pulses of a saturating concentration of GABA in the presence and absence of this compound and measure the deactivation and desensitization rates.

-

-

Data Analysis:

-

Measure the peak amplitude of the GABA-evoked currents in the absence and presence of this compound.

-

Plot the potentiation of the GABA response as a function of this compound concentration to determine the EC50 for potentiation.

-

Analyze the decay kinetics of the currents to determine the effects of this compound on deactivation and desensitization time constants.

-

Conclusion

This compound is a potent positive allosteric modulator of the GABA-A receptor, exhibiting a mechanism of action similar to propofol but with significantly enhanced potency. Its structural features contribute to a higher binding affinity for a putative binding site at the β/α subunit interface within the transmembrane domain. While further research is needed to fully elucidate the specific quantitative aspects of its interaction with various GABA-A receptor subtypes and its precise effects on channel kinetics, the available evidence strongly supports its role as a powerful modulator of inhibitory neurotransmission. The detailed protocols provided in this guide offer a framework for continued investigation into the nuanced pharmacology of this promising anesthetic agent.

References

- 1. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Video: Whole-cell Currents Induced by Puff Application of GABA in Brain Slices [jove.com]

- 4. A Computational Workflow for Membrane Protein–Ligand Interaction Studies: Focus on α5-Containing GABA (A) Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Binding site location on GABAA receptors determines whether mixtures of intravenous general anaesthetics interact synergistically or additively in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Propofol modulates activation and desensitization of GABAA receptors in cultured murine hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chalcogen.ro [chalcogen.ro]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. A propofol binding site on mammalian GABAA receptors identified by photolabeling - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of Cipepofol (HSK3486): A Technical Guide

An In-depth Overview for Researchers and Drug Development Professionals

Abstract

Cipepofol (HSK3486) is a novel, short-acting intravenous general anesthetic agent that has emerged as a promising alternative to propofol (B549288). Developed by Haisco Pharmaceutical Group, this compound is a 2,6-disubstituted phenol (B47542) derivative and a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor.[1][2] Its chemical structure, featuring a cyclopropyl (B3062369) group, confers a higher potency and a distinct pharmacological profile compared to propofol.[2] Preclinical and clinical studies have demonstrated that this compound offers a rapid onset of anesthesia, stable recovery, and a favorable safety profile, including a reduced incidence of injection-site pain and potentially greater hemodynamic stability.[3][4] This technical guide provides a comprehensive overview of the discovery, mechanism of action, pharmacokinetics, pharmacodynamics, and clinical development of this compound, intended for researchers, scientists, and professionals in the field of drug development.

Introduction

The quest for safer and more effective anesthetic agents is a continuous endeavor in pharmacology and medicine. Propofol, while widely used, is associated with several drawbacks, including injection-site pain, respiratory depression, and hypotension.[3] This has driven the development of new chemical entities with improved pharmacological properties. This compound (HSK3486) was designed as a structural analog of propofol with modifications aimed at enhancing its affinity for the GABA-A receptor and improving its clinical profile.[5] This document details the scientific journey of this compound from its molecular conception to its evaluation in clinical trials.

Mechanism of Action

This compound exerts its anesthetic and sedative effects primarily through the potentiation of the GABA-A receptor, the major inhibitory neurotransmitter receptor in the central nervous system.[5]

GABA-A Receptor Modulation

Similar to propofol, this compound binds to a distinct site on the GABA-A receptor, enhancing the effect of GABA. This leads to an increased influx of chloride ions into the neuron, resulting in hyperpolarization of the cell membrane and inhibition of neuronal firing.[5] Notably, this compound exhibits a 4 to 6 times higher potency than propofol, indicating a stronger affinity for the GABA-A receptor.[1]

Signaling Pathway

The binding of this compound to the GABA-A receptor initiates a cascade of events that ultimately lead to sedation and anesthesia. The enhanced chloride influx hyperpolarizes the neuron, making it less likely to fire an action potential in response to excitatory stimuli. This widespread neuronal inhibition in the central nervous system is the basis of its anesthetic effect.

Pharmacokinetics and Pharmacodynamics

The pharmacokinetic (PK) and pharmacodynamic (PD) profiles of this compound have been extensively studied in both preclinical and clinical settings.

Pharmacokinetics

This compound is administered intravenously and exhibits a rapid onset of action.[6] It is metabolized in the liver, primarily through glucuronidation, into an inactive metabolite (M4).[6] The primary route of excretion is via the kidneys.[6]

Table 1: Key Pharmacokinetic Parameters of this compound

| Parameter | Value | Species/Population | Reference |

| Time to Anesthesia (Induction) | ~2 minutes | Healthy Subjects | [6] |

| Elimination Half-life (t½) | 5.5 - 14.1 minutes (recovery) | Healthy Subjects | [6] |

| Primary Metabolite | M4 (Glucuronide conjugate) | Humans | [6] |

| Primary Route of Excretion | Urine (84.6%) | Healthy Subjects | [6] |

Pharmacodynamics

This compound is a potent anesthetic, with studies indicating it is approximately 4 to 6 times more potent than propofol.[1] This higher potency allows for the use of lower doses to achieve the same level of anesthesia.

Table 2: Comparative Pharmacodynamic Properties of this compound and Propofol

| Property | This compound (HSK3486) | Propofol | Reference |

| Potency | 4-6 times higher than propofol | Standard | [1] |

| Induction Dose (Adults) | 0.4 mg/kg | 2.0 mg/kg | [7] |

| Injection Site Pain | Significantly lower incidence | Higher incidence | [3] |

| Hemodynamic Stability | Potentially more stable | Can cause significant hypotension | [4] |

Experimental Protocols

The development of this compound involved a series of rigorous preclinical and clinical studies. The following sections outline the methodologies for key experiments.

Preclinical Evaluation

-

Objective: To determine the metabolic stability of this compound in liver microsomes.

-

Method:

-

Prepare a reaction mixture containing 3.0 µM this compound, 3.2 mM MgCl₂, 1.0 mM uridine (B1682114) 5′-diphosphoglucuronic acid (UDPGA), 25.0 µg/ml alamethicin, and liver microsomes (0.5 mg protein/mL) in 100 mM PBS (pH 7.4).[8]

-

Pre-incubate the mixture for 3 minutes at 37°C.

-

Initiate the reaction by adding NADPH.

-

Incubate at 37°C for 60 minutes.

-

Terminate the reaction with an equal volume of ice-cold acetonitrile.

-

Analyze the samples using LC-MS/MS to quantify the remaining this compound and identify metabolites.[8]

-

-

Objective: To assess the anesthetic potency of this compound.

-

Method:

-

Use Sprague-Dawley rats, divided into groups.

-

Administer this compound or propofol intravenously via the lateral tail vein over 10 seconds at various doses.

-

The primary endpoint is the loss of righting reflex (LORR), defined as the inability of the rat to right itself within 30 seconds when placed on its back.

-

Determine the HD₅₀ (the dose at which 50% of animals exhibit LORR).[8]

-

Clinical Trial Protocol (Phase 3 Example)

-

Trial ID: NCT04511728

-

Objective: To evaluate the efficacy and safety of this compound for the induction and maintenance of general anesthesia in adults undergoing elective surgery.

-

Design: Multicenter, randomized, single-blind, propofol-controlled, parallel-group study.

-

Methodology:

-

Patient Population: Adult patients (ASA physical status I-III) scheduled for elective surgery requiring general anesthesia.

-

Randomization: Patients are randomized in a 2:1 ratio to receive either this compound or propofol.

-

Induction of Anesthesia:

-

This compound group: 0.4 mg/kg administered intravenously. An additional 0.2 mg/kg may be given if needed.

-

Propofol group: 2.0 mg/kg administered intravenously. An additional 1.0 mg/kg may be given if needed.

-

-

Maintenance of Anesthesia: Anesthesia is maintained with a continuous infusion of the assigned study drug, with the dose adjusted to maintain a Bispectral Index (BIS) between 40 and 60.

-

Efficacy Assessment: The primary efficacy endpoint is the success rate of anesthesia induction, defined as reaching a Modified Observer's Assessment of Alertness/Sedation (MOAA/S) score of ≤1.

-

Safety Assessment: Monitor vital signs, adverse events (including injection-site pain), and laboratory parameters throughout the study.

-

Drug Development Workflow

The development of this compound followed a structured pathway from initial discovery to late-stage clinical trials.

Conclusion

This compound (HSK3486) represents a significant advancement in the field of intravenous anesthetics. Its development, rooted in the rational design of a propofol analog, has yielded a compound with a superior pharmacological profile. The extensive preclinical and clinical research summarized in this guide highlights its potential to offer a safer and more effective alternative for the induction and maintenance of general anesthesia. With a reduced incidence of injection-site pain and favorable hemodynamic stability, this compound is poised to become a valuable tool in the armamentarium of anesthesiologists. Further research and post-market surveillance will continue to delineate its role in various clinical settings and patient populations.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 5. Mass balance, pharmacokinetics and pharmacodynamics of intravenous HSK3486, a novel anaesthetic, administered to healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. clinicaltrials.eu [clinicaltrials.eu]

- 7. Pharmacodynamics and Pharmacokinetics of HSK3486, a Novel 2,6-Disubstituted Phenol Derivative as a General Anesthetic - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

Cipepofol: A Technical Guide to a Novel Anesthetic Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cipepofol, also known as ciprofol or by its developmental code name HSK3486, is a novel short-acting intravenous general anesthetic.[1] It is a 2,6-disubstituted alkylphenol and a structural analog of propofol (B549288).[2] Developed to improve upon the properties of propofol, this compound exhibits higher potency and a potentially improved safety profile, particularly regarding injection site pain and hemodynamic stability.[3][4] This technical guide provides an in-depth overview of the chemical structure, properties, and experimental protocols related to this compound.

Chemical Structure and Physicochemical Properties

This compound is chemically designated as (R)-2-(1-cyclopropylethyl)-6-isopropylphenol.[1] The introduction of a cyclopropyl (B3062369) group into the propofol structure results in a chiral molecule with increased steric effects, which is believed to contribute to its enhanced anesthetic potency.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 2-[(1R)-1-cyclopropylethyl]-6-propan-2-ylphenol | [2] |

| Synonyms | Ciprofol, HSK3486 | [2] |

| Molecular Formula | C₁₄H₂₀O | [2] |

| Molar Mass | 204.31 g/mol | [2] |

| Appearance | Not specified in provided results | |

| Solubility | Not specified in provided results | |

| pKa | Not specified in provided results | |

| LogP | Not specified in provided results |

Pharmacodynamics

Mechanism of Action

This compound is a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor, which is the primary inhibitory neurotransmitter receptor in the central nervous system.[1] By enhancing the effect of GABA on the GABA-A receptor, this compound increases chloride ion influx, leading to hyperpolarization of the neuronal membrane and subsequent inhibition of neuronal activity, resulting in sedation and anesthesia.[2] It exhibits a binding affinity for the GABA-A receptor that is approximately four to five times greater than that of propofol.[3]

Potency and Efficacy

Clinical and preclinical studies have demonstrated that this compound is significantly more potent than propofol. The dose of this compound required to induce a similar level of anesthesia is approximately 4 to 6 times lower than that of propofol.[1]

Table 2: Pharmacodynamic Parameters of this compound

| Parameter | Species | Value | Comparison to Propofol | Source |

| Anesthesia Induction Dose | Human | 0.4 mg/kg | ~4-5 times more potent | [5] |

| ED₅₀ for Loss of Righting Reflex | Pediatric Patients (3-12 years) | 0.618 mg/kg | Not directly compared in this study | |

| ED₉₅ for Hysteroscopy | Human | 0.53 mg/kg | 4.1 times more potent | [6] |

| ED₅₀ for suppressing cardiovascular responses to intubation | Human | 0.326 mg/kg | 4.7 times more potent | [7] |

Pharmacokinetics

This compound exhibits a pharmacokinetic profile characterized by rapid onset and distribution, followed by a relatively fast elimination. It is primarily metabolized in the liver via glucuronidation and excreted by the kidneys.[1]

Table 3: Pharmacokinetic Parameters of this compound in Humans

| Parameter | Value | Patient Population | Source |

| Single Bolus Injection | |||

| Tmax (Time to peak concentration) | ~2 minutes | Healthy Chinese Subjects | |

| Continuous Infusion | |||

| Cmax (Maximum concentration) | 6.02 ± 2.13 µg/mL | Elderly patients | |

| Tmax (Time to maximum concentration) | 0.18 ± 0.62 min | Elderly patients | |

| Vz (Apparent volume of distribution) | 3.96 ± 0.84 L/kg | Elderly patients | |

| CL (Total clearance) | 0.83 ± 0.14 L/h/kg | Elderly patients | |

| t½ (Half-life) | 3.47 ± 1.85 h | Elderly patients |

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound starts from 2-isopropylphenol (B134262). The key steps involve the alkylation of the phenol (B47542) to introduce the cyclopropylethyl group.

A detailed experimental protocol for the synthesis of this compound is not publicly available in the provided search results. However, a patented method for synthesizing propofol from 2-isopropylphenol involves the use of propylene and an aluminum catalyst in a solvent like toluene (B28343) at elevated temperature and pressure.[8] A similar approach, with appropriate modifications for the introduction of the cyclopropylethyl group, would likely be employed for this compound synthesis.

GABA-A Receptor Binding Assay

Objective: To determine the binding affinity of this compound to the GABA-A receptor.

Methodology: A competitive radioligand binding assay is typically used.

-

Materials:

-

Rat brain membrane preparations (rich in GABA-A receptors).

-

Radioligand: [³H]muscimol or a similar GABA-A receptor agonist.

-

Unlabeled this compound at various concentrations.

-

Unlabeled GABA or bicuculline (B1666979) to determine non-specific binding.

-

Scintillation counter.

-

-

Procedure:

-

Incubate the rat brain membranes with a fixed concentration of the radioligand and varying concentrations of this compound.

-

Separate the bound and free radioligand by rapid filtration.

-

Measure the radioactivity of the filters using a scintillation counter.

-

Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).

-

Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

-

Whole-Cell Patch-Clamp Electrophysiology

Objective: To characterize the functional effects of this compound on GABA-A receptor-mediated currents.

Methodology:

-

Cell Line: Human embryonic kidney (HEK293) cells or other suitable cells stably expressing specific GABA-A receptor subunits (e.g., α1β2γ2).

-

Recording:

-

Establish a whole-cell patch-clamp configuration on a single cell.

-

Hold the cell at a membrane potential of -60 mV.

-

Apply a sub-maximal concentration of GABA (e.g., EC₂₀) to elicit a baseline current.

-

Co-apply the same concentration of GABA with varying concentrations of this compound.

-

Measure the potentiation of the GABA-evoked current by this compound.

-

-

Data Analysis:

-

Construct a concentration-response curve for the potentiation effect.

-

Determine the EC₅₀ (the concentration of this compound that produces 50% of the maximal potentiation).

-

Clinical Studies and Safety Profile

Clinical trials have evaluated the efficacy and safety of this compound for the induction and maintenance of anesthesia and for sedation in various procedures.[5][9]

Cardiovascular Effects

Studies have indicated that this compound may offer superior hemodynamic stability compared to propofol, with a lower incidence of hypotension.[3][10] In a randomized clinical trial involving patients with severe aortic stenosis, the this compound group exhibited a significantly smaller decrease in mean arterial pressure compared to the propofol group.[10][11]

Respiratory Effects

This compound has been associated with a lower incidence of respiratory depression compared to propofol.[4] A meta-analysis of seven trials found that this compound significantly reduced the risk of respiratory depression.[12][13] In mechanically ventilated patients, this compound was shown to decrease tidal volume while having insignificant changes in respiratory rate and minute ventilation at sedative doses.[14]

Injection Site Pain

A significant advantage of this compound observed in clinical trials is a substantially lower incidence of injection site pain compared to propofol.[4][5]

Conclusion

This compound is a promising new intravenous anesthetic with a chemical structure and pharmacodynamic profile that offers several potential advantages over propofol. Its higher potency, coupled with a favorable safety profile, including reduced injection site pain and improved hemodynamic stability, makes it a valuable addition to the field of anesthesiology. Further research and clinical experience will continue to delineate its role in various clinical settings.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C14H20O | CID 86301664 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. dovepress.com [dovepress.com]

- 4. Efficacy and safety of ciprofol (HSK3486) for procedural sedation and anesthesia induction in surgical patients: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comparison of the Efficacy of HSK3486 and Propofol for Induction of General Anesthesia in Adults: A Multicenter, Randomized, Double-blind, Controlled, Phase 3 Noninferiority Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. CN102503776A - Method for synthesizing propofol by utilizing aluminum catalyst taking reactant 2-isopropyl phenol as ligand - Google Patents [patents.google.com]

- 9. Efficacy and Safety of HSK3486 for Anesthesia/Sedation in Patients Undergoing Fiberoptic Bronchoscopy: A Multicenter, Double-Blind, Propofol-Controlled, Randomized, Phase 3 Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Hemodynamic Impact of this compound vs Propofol During Anesthesia Induction in Patients With Severe Aortic Stenosis: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Hemodynamic Impact of this compound vs Propofol During Anesthesia Induction in Patients With Severe Aortic Stenosis: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Incidence of respiratory depression between ciprofol and propofol after anesthesia: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Incidence of respiratory depression between ciprofol and propofol after anesthesia: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Effects of this compound on breathing patterns, respiratory drive, and inspiratory effort in mechanically ventilated patients - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacokinetics and pharmacodynamics of Cipepofol

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Cipepofol

Introduction

This compound (also known as ciprofol or HSK3486) is a novel, short-acting intravenous general anesthetic.[1] It is a 2,6-disubstituted alkylphenol and a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor.[1][2] Structurally, it is an R-isomer of a propofol (B549288) analog, distinguished by the presence of a cyclopropylethyl group.[1][3] This structural modification enhances its binding affinity to the GABA-A receptor, making it approximately 4 to 6 times more potent than propofol.[1][3] this compound has been developed to provide a favorable safety and efficacy profile, with a particular focus on reducing injection pain and hemodynamic instability associated with propofol.[4][5] It is indicated for the induction and maintenance of general anesthesia and for sedation in various clinical settings.[6][7]

Pharmacodynamics

The primary pharmacodynamic effect of this compound is sedation and hypnosis, mediated through its action on the central nervous system.[2]

Mechanism of Action

This compound's primary mechanism of action is the potentiation of GABA-A receptor activity.[2][8] GABA is the main inhibitory neurotransmitter in the central nervous system.[5] By binding to the GABA-A receptor, this compound enhances the receptor's sensitivity to GABA, leading to an increased influx of chloride ions into the neuron.[2][8] This hyperpolarizes the cell membrane, making it more difficult for the neuron to fire and resulting in central nervous system depression, which manifests as sedation and anesthesia.[2][5] The binding affinity of this compound for the GABA-A receptor is reported to be 4 to 5 times greater than that of propofol.[3][9]

Dose-Response Relationship

Clinical studies have established the dose-response relationship for this compound in achieving desired levels of sedation and anesthesia. The effective dose (ED) required is significantly lower than that of propofol, reflecting its higher potency.

| Endpoint | Patient Population | This compound ED50 (95% CI) | This compound ED95 (95% CI) | Propofol ED50 (95% CI) | Propofol ED95 (95% CI) | Potency Ratio (this compound:Propofol) |

| Anesthesia Induction (MOAA/S ≤1) | Adults undergoing hysteroscopy | Not explicitly stated | 0.53 mg/kg (0.48-0.60) | Not explicitly stated | 2.16 mg/kg (1.96-2.45) | 4.1:1 |

| Anesthesia Induction | Youth (18-40 years) | 0.526 mg/kg | 0.610 mg/kg | N/A | N/A | N/A |

| Anesthesia Induction | Middle-aged (41-65 years) | 0.366 mg/kg | 0.450 mg/kg | N/A | N/A | N/A |

| Anesthesia Induction | Elderly (66-85 years) | 0.324 mg/kg | 0.408 mg/kg | N/A | N/A | N/A |

| Inhibiting Cardiovascular Response to Tracheal Intubation | Adult patients | 0.326 mg/kg (0.304-0.337) | 0.349 mg/kg (0.337-0.470) | 1.541 mg/kg (1.481-1.599) | 1.656 mg/kg (1.599-1.943) | ~4.73:1 |

Data compiled from multiple sources.[9][10][11][12]

Experimental Protocols for Pharmacodynamic Assessment

Study Design: Dose-response studies are often designed as randomized, double-blind trials.[10] For determining ED50 and ED95, methods like Dixon's up-and-down sequential allocation are frequently employed.[9][13]

Patient Population: Studies have included various patient populations, including healthy volunteers and patients undergoing specific procedures like hysteroscopy, colonoscopy, or general surgery.[6][10][14] Age stratification is also a key design element to assess dose requirements in different age groups.[9]

Dosing: Patients are typically allocated to receive a single intravenous bolus of this compound at varying doses.[10] For instance, in a hysteroscopy study, patients received doses ranging from 0.2 to 0.5 mg/kg.[10]

Pharmacodynamic Endpoints: The primary endpoint is often the success rate of anesthesia induction, which is assessed using validated scales.[10]

-

Modified Observer's Assessment of Alertness/Sedation (MOAA/S) Scale: This scale is used to measure the level of sedation, with a score of ≤1 typically indicating successful induction.[2][10]

-

Bispectral Index (BIS) Monitoring: A non-invasive method to measure the depth of anesthesia. A BIS value between 40 and 60 is generally targeted for general anesthesia.[2][8]

Pharmacokinetics

This compound exhibits a pharmacokinetic profile characterized by rapid onset, predictable distribution, and swift elimination.[1]

Absorption, Distribution, Metabolism, and Excretion (ADME)

-

Absorption: As an intravenous agent, bioavailability is 100%. This compound has a rapid onset of action.[15]

-

Distribution: this compound is highly lipophilic, leading to wide tissue distribution.[3] It has a high plasma protein binding of approximately 95%.[2]

-

Metabolism: The primary site of metabolism is the liver.[1] It is metabolized mainly by Phase II glucuronidation via the UGT1A9 enzyme, forming its major metabolite, M4.[2] Cytochrome P450 2B6 (CYP2B6) is also involved in its metabolism.[16] The M4 metabolite is inactive and does not possess hypnotic properties.[2]

-

Excretion: The metabolites are primarily excreted by the kidneys, with about 84.59% of the metabolite M4 eliminated via the renal route.[2]

Pharmacokinetic Parameters

Pharmacokinetic parameters of this compound have been characterized in various populations. The following table summarizes key parameters from a study in elderly patients undergoing continuous infusion.

| Parameter | Value (Mean ± SD) | Unit |

| Cmax (Maximum Plasma Concentration) | 6.02 ± 2.13 | µg/mL |

| Tmax (Time to Maximum Concentration) | 0.18 ± 0.62 | min |

| Vz (Apparent Volume of Distribution) | 3.96 ± 0.84 | L/kg |

| CL (Total Clearance) | 0.83 ± 0.14 | L/h/kg |

| t½ (Half-life) | 3.47 ± 1.85 | h |

| AUC (Area Under the Curve) | 5000 ± 900 | L*h/kg |

| λz (Terminal Elimination Rate Constant) | 0.23 ± 0.07 | 1/h |

Data from a study in elderly patients (62-78 years old) receiving continuous infusion.[17]

Experimental Protocols for Pharmacokinetic Assessment

Study Design: Pharmacokinetic studies are often conducted as phase I, single-center, open-label, or controlled trials.[2]

Subject Population: Studies have included healthy subjects as well as specific populations such as those with renal or hepatic impairment to assess the need for dose adjustments.[1][2]

Dosing Regimen: A typical regimen involves an initial loading dose followed by a maintenance infusion. For example, a loading infusion of 0.4 mg/kg over 1 minute, followed by a maintenance infusion of 0.4 mg/kg/h for 30 minutes.[2]

Sample Collection: Blood samples are collected at multiple time points before, during, and after drug administration to characterize the full concentration-time profile. Urine samples are also collected to assess renal excretion.[2]

Analytical Method: Plasma and urine concentrations of this compound and its metabolites are quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][17]

Data Analysis: Pharmacokinetic parameters are calculated using non-compartmental analysis with software such as Phoenix WinNonlin.[2] This involves calculating parameters like Cmax, AUC, t1/2, clearance (CL), and volume of distribution (Vd) from the plasma concentration-time data.[2]

Safety and Tolerability

This compound has demonstrated a favorable safety profile in clinical trials. Compared to propofol, it is associated with a significantly lower incidence of injection pain.[10][18] Some studies also report improved hemodynamic stability, with a lower incidence of hypotension compared to equipotent doses of propofol.[18][19][20] While both drugs can cause a decrease in blood pressure and heart rate, this compound may lead to less fluctuation during induction.[17][20] The side effect profile is generally mild to moderate in severity.[2]

Conclusion

This compound is a potent and selective GABA-A receptor modulator with distinct pharmacokinetic and pharmacodynamic properties. Its high potency allows for effective sedation and anesthesia at lower doses than propofol, and its metabolic pathway is well-defined. Clinically, it offers the significant advantages of reduced injection pain and potentially greater hemodynamic stability. The well-characterized dose-response relationship allows for tailored administration across different patient populations, including the elderly. This compound represents a promising alternative to propofol in various clinical settings requiring intravenous anesthesia and sedation.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Pharmacokinetics, pharmacodynamics, and safety of ciprofol emulsion in Chinese subjects with normal or impaired renal function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Ciprofol: A Novel Alternative to Propofol in Clinical Intravenous Anesthesia? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Efficacy and safety of ciprofol for sedation in outpatient gynecological procedures: a phase III multicenter randomized trial - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

- 9. Effective Dosage of Ciprofol for the Induction of General Anesthesia Across Diverse Age Groups in Adults: A Single-Center, Prospective, Non-Randomized Sequential Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Comparison of the potency-ratio of ciprofol and propofol on sedative effects in painless hysteroscopy: a randomized double-blind dose-response study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Comparative effective dose of ciprofol and propofol in suppressing cardiovascular responses to tracheal intubation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Comparative effective dose of ciprofol and propofol in suppressing cardiovascular responses to tracheal intubation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Efficacy and safety of ciprofol for sedation/anesthesia in patients undergoing hysteroscopy: a prospective, randomized, non-inferiority trial - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. The effects of CYP2B6 inactivators on the metabolism of ciprofol - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Pharmacokinetics and pharmacodynamics of ciprofol after continuous infusion in elderly patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Efficacy and safety of Ciprofol compared with Propofol during general anesthesia induction: A systematic review and meta-analysis of randomized controlled trials (RCT) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Hemodynamic Impact of this compound vs Propofol During Anesthesia Induction in Patients With Severe Aortic Stenosis: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Frontiers | Effectiveness and safety of ciprofol for the induction and maintenance of general anesthesia in urological surgery: a prospective, non-inferiority cohort study [frontiersin.org]

Initial Clinical Trial Data for Cipepofol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cipepofol (also known as HSK3486) is a novel, short-acting intravenous sedative-hypnotic agent.[1] It is a 2,6-disubstituted alkylphenol and a structural analog of propofol (B549288).[2] this compound acts as a positive allosteric modulator of the gamma-aminobutyric acid type A (GABAa) receptor, the primary inhibitory neurotransmitter in the central nervous system.[1] By enhancing GABAergic neurotransmission, this compound induces sedation and hypnosis.[2] Clinical studies have suggested that this compound is more potent than propofol, potentially offering a wider therapeutic window and a favorable safety profile.[3][4] This technical guide summarizes the initial clinical trial data for this compound, presenting quantitative results, detailed experimental protocols, and visualizations of its mechanism of action and clinical trial workflows.

Core Mechanism of Action: GABAa Receptor Modulation

This compound, like propofol, exerts its sedative and hypnotic effects by potentiating the action of GABA at the GABAa receptor. This leads to an increased influx of chloride ions into the neuron, hyperpolarization of the cell membrane, and subsequent inhibition of neuronal firing.[5] Preclinical and clinical data suggest that this compound has a higher binding affinity for the GABAa receptor compared to propofol, estimated to be 4 to 5 times stronger.[3][4] This increased potency may account for the lower doses of this compound required to achieve similar levels of sedation as propofol.

Below is a diagram illustrating the signaling pathway of this compound at the GABAa receptor.

Figure 1: this compound's Mechanism of Action at the GABAa Receptor.

Quantitative Clinical Trial Data

The following tables summarize the key quantitative data from initial Phase II and Phase III clinical trials of this compound, comparing its efficacy and safety with propofol.

Table 1: Efficacy of this compound vs. Propofol for Anesthesia Induction

| Clinical Trial Phase | Indication | This compound Dose | Propofol Dose | Success Rate (this compound) | Success Rate (Propofol) | Time to MOAA/S ≤ 1 (this compound) | Time to MOAA/S ≤ 1 (Propofol) | Citation(s) |

| Phase IIa | General Anesthesia Induction | 0.5 mg/kg | 2.0 mg/kg | 100% | 100% | Not significantly different | Not significantly different | [6] |

| Phase III | General Anesthesia Induction | 0.4 mg/kg | 2.0 mg/kg | 100% | 100% | 0.91 min | 0.80 min | [7] |

| Phase III | Sedation for Gynecological Procedures | 0.4 mg/kg (induction) | 2.0 mg/kg (induction) | 100% | 100% | Median difference of 2s longer | [8][9] |

MOAA/S: Modified Observer's Assessment of Alertness/Sedation

Table 2: Safety Profile of this compound vs. Propofol

| Clinical Trial Phase | Indication | This compound Dose | Propofol Dose | Incidence of Hypotension (this compound) | Incidence of Hypotension (Propofol) | Incidence of Injection Pain (this compound) | Incidence of Injection Pain (Propofol) | Citation(s) |

| Phase IIa | General Anesthesia Induction | 0.3-0.5 mg/kg | 2.0-2.5 mg/kg | 36.7% | Not specified | Not specified | Not specified | [10] |

| Phase III | General Anesthesia Induction | 0.4 mg/kg | 2.0 mg/kg | Lower than propofol | Higher than this compound | 6.8% | 20.5% | [7] |

| Phase III | Sedation for Gynecological Procedures | 0.4 mg/kg (induction) | 2.0 mg/kg (induction) | Not specified | Not specified | 6.7% | 61.4% | [8][9] |

| Randomized Trial | Anesthesia in Aortic Stenosis Patients | 0.2 mg/kg | Not specified | 70.5% | 88.5% | Not specified | Not specified | [9][11] |

| Randomized Trial | Anesthesia in Hypertensive Patients | Not specified | Not specified | 66.7% | 89.6% | 4.2% | 72.9% | [3] |

Table 3: Pharmacokinetic Parameters of this compound in Elderly Patients

| Parameter | Value |

| Maximum Plasma Concentration (Cmax) | 6.02 ± 2.13 µg/ml |

| Time to Maximum Concentration (Tmax) | 0.18 ± 0.62 min |

| Apparent Volume of Distribution (Vz) | 3.96 ± 0.84 L/kg |

| Total Clearance (CL) | 0.83 ± 0.14 L/h/kg |

| Half-life (t½) | 3.47 ± 1.85 h |

| Area Under the Curve (AUC) | 5000 ± 900 L/h/kg |

Data from a study in elderly patients undergoing elective gastrointestinal tumor resection.[12]

Experimental Protocols

This section details the methodologies employed in key clinical trials of this compound.

Representative Phase III Clinical Trial Protocol (NCT04958746)

Objective: To evaluate the efficacy and safety of this compound for sedation in patients undergoing outpatient gynecological procedures.[8][9]

Study Design: A multicenter, randomized, double-blind, non-inferiority, parallel-group trial.[8]

Patient Population:

-

Inclusion Criteria: Female patients aged 18-65 years scheduled for ambulatory gynecological procedures.[8]

-

Exclusion Criteria: History of allergies to anesthetics, severe cardiovascular or respiratory disease, or participation in other clinical trials.[13]

Intervention:

-

This compound Group: Intravenous bolus of 0.4 mg/kg for induction, followed by maintenance doses of 0.2 mg/kg as needed.[8]

-

Propofol Group: Intravenous bolus of 2.0 mg/kg for induction, followed by maintenance doses of 1.0 mg/kg as needed.[8]

Primary Endpoint:

-

Success rate of sedation, defined as the completion of the surgical procedure without the need for rescue sedative medication.[9]

Secondary Endpoints:

-

Time to successful induction of sedation (MOAA/S score ≤ 1).[8]

-

Time to full alertness.[8]

-

Time to meet discharge criteria.[8]

-

Incidence of adverse events, including injection site pain.[8]

Assessment Methodology:

-

Sedation Depth: Assessed using the Modified Observer's Assessment of Alertness/Sedation (MOAA/S) scale. The MOAA/S is a 6-point scale ranging from 5 (responds readily to name spoken in a normal tone) to 0 (no response to a painful trapezius squeeze).[7][14]

Below is a workflow diagram for this representative Phase III clinical trial.

Figure 2: Workflow of a Representative Phase III this compound Clinical Trial.

Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling

Detailed PK/PD modeling protocols specific to this compound are not yet widely published. However, the approach is expected to be similar to that used for propofol, typically involving compartmental modeling.

General Protocol Outline:

-

Data Collection: Plasma concentrations of this compound are measured at frequent intervals following intravenous administration in a cohort of subjects. Simultaneously, a pharmacodynamic endpoint, such as the Bispectral Index (BIS) or MOAA/S score, is recorded.

-

Pharmacokinetic Modeling: A multi-compartment model (typically a two- or three-compartment model) is fitted to the plasma concentration-time data.[15] This involves estimating parameters such as:

-

Volume of the central compartment (V1)

-

Volumes of the peripheral compartments (V2, V3)

-

Clearance from the central compartment (Cl1)

-

Inter-compartmental clearances (Cl2, Cl3)

-

-

Pharmacodynamic Modeling: The relationship between the predicted effect-site concentration of this compound and the observed pharmacodynamic effect is modeled. This typically involves fitting a sigmoidal Emax model to the data to estimate parameters such as:

-

Emax (maximum effect)

-

Ce50 (effect-site concentration producing 50% of the maximum effect)

-

Hill coefficient (steepness of the concentration-response curve)

-

-

Model Validation: The predictive performance of the final PK/PD model is assessed using various techniques, such as visual predictive checks and bootstrapping.

Conclusion

Initial clinical trial data for this compound are promising, suggesting it is a potent and safe alternative to propofol for procedural sedation and general anesthesia. Its higher potency allows for the use of lower doses, which may contribute to a more favorable safety profile, particularly with regard to injection pain and hemodynamic stability.[3][7][8][9][11] Further research, including detailed PK/PD modeling in diverse patient populations, will continue to define the clinical role of this novel anesthetic agent.

References

- 1. Efficacy and safety of ciprofol for long-term sedation in patients receiving mechanical ventilation in ICUs: a prospective, single-center, double-blind, randomized controlled protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Efficacy and safety of ciprofol for sedation in outpatient gynecological procedures: a phase III multicenter randomized trial [frontiersin.org]

- 3. Efficacy and safety of ciprofol for sedation in outpatient gynecological procedures: a phase III multicenter randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Efficacy and safety of ciprofol for sedation in outpatient gynecological procedures: a phase III multicenter randomized trial - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Propofol activates GABAA receptor-chloride ionophore complex in dissociated hippocampal pyramidal neurons of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. europeanreview.org [europeanreview.org]

- 8. researchgate.net [researchgate.net]

- 9. Hemodynamic Impact of this compound vs Propofol During Anesthesia Induction in Patients With Severe Aortic Stenosis: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Efficacy and safety of ciprofol vs. propofol for the induction and maintenance of general anaesthesia: A multicentre, single-blind, randomised, parallel-group, phase 3 clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effects of this compound on breathing patterns, respiratory drive, and inspiratory effort in mechanically ventilated patients - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Hemodynamic Impact of this compound vs Propofol During Anesthesia Induction in Patients With Severe Aortic Stenosis: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. clinicaltrials.eu [clinicaltrials.eu]

- 14. Efficacy of remimazolam with fentanyl vs midazolam with fentanyl for sedation in screening colonoscopy: Randomized controlled study | Semantic Scholar [semanticscholar.org]

- 15. Clinical Pharmacokinetics and Pharmacodynamics of Propofol - PMC [pmc.ncbi.nlm.nih.gov]

Core Mechanism of Action in the Central Nervous System

An In-depth Technical Guide to the Central Nervous System Effects of Cipepofol

Introduction

This compound (also known as ciprofol or HSK3486) is a novel, short-acting intravenous general anesthetic.[1][2] Structurally, it is a 2,6-disubstituted phenol (B47542) derivative and an R-chiral enantiomer, similar to propofol (B549288) but with the addition of a cyclopropyl (B3062369) group.[2][3] This modification enhances its lipophilicity and spatial volume, resulting in a higher binding affinity for its primary molecular target and greater anesthetic potency compared to propofol.[3][4] Developed as an alternative to propofol, this compound has undergone extensive clinical evaluation for sedation and anesthesia, demonstrating a favorable pharmacodynamic and safety profile.[1][5] This document provides a detailed technical overview of this compound's core effects on the central nervous system (CNS), its mechanism of action, and the experimental methodologies used to characterize it.

This compound's primary effect on the CNS is depression, leading to sedation and anesthesia. This is achieved through the positive allosteric modulation of the gamma-aminobutyric acid type A (GABA-A) receptor, the main inhibitory neurotransmitter receptor in the brain.[2][3][6]

Signaling Pathway:

-

Binding to GABA-A Receptor: this compound binds to a specific site on the GABA-A receptor, a ligand-gated ion channel.[3] The most common receptor subtype in the brain, α1β2γ2, is the primary target.[3] The introduction of the cyclopropyl group and the R-chiral center in this compound's structure allows for a tighter and higher-affinity binding to the receptor compared to propofol.[3][4]

-

Enhanced Chloride Influx: Upon binding, this compound potentiates the effect of GABA, increasing the influx of chloride ions (Cl-) through the receptor's channel.[2][3] It also competes with other channel blockers for binding sites, further enhancing this chloride current.[3]

-

Neuronal Hyperpolarization: The increased intracellular concentration of negative chloride ions leads to hyperpolarization of the neuronal membrane.[2][3]

-

Inhibition of Neurotransmission: This hyperpolarized state makes neurons less likely to fire action potentials in response to excitatory stimuli, thereby inhibiting the transmission of excitatory neurotransmitters like glutamate.[3][7]

-

CNS Depression: The widespread inhibition of neuronal activity in the CNS results in the clinically observed effects of sedation and anesthesia.[2][3]

Pharmacodynamics and Potency

Preclinical and clinical studies have consistently shown that this compound is significantly more potent than propofol, with a similar rapid onset and recovery profile.[1][6]

-

Potency: this compound exhibits an anesthetic potency approximately four to six times greater than that of propofol.[1][3]

-

Onset and Recovery: A single intravenous dose of 0.4 mg/kg this compound can induce hypnosis within 2 minutes, with an average time to awakening of 10.6 minutes.[3] Its pharmacokinetic properties allow for effective maintenance of sedation via continuous infusion without significant drug accumulation.[3]

Quantitative Data Summary

The following tables summarize key quantitative data from comparative studies of this compound and propofol.

Table 1: Comparative Efficacy and Potency

| Procedure / Setting | This compound Dose | Propofol Equivalent Dose | Key Efficacy Outcome | Citation(s) |

|---|---|---|---|---|

| General Anesthesia Induction | 0.4 mg/kg | 2.0 mg/kg | 100% success rate in inducing anesthesia. | [3] |

| General Anesthesia Induction | 0.5 mg/kg | 2.0 mg/kg | Comparable success rate (MOAA/S ≤ 1). | [8] |

| Sedation for Colonoscopy | 0.4–0.5 mg/kg | 2.0 mg/kg | Similar sedation effect. | [3] |

| Sedation (Gynecological) | 0.4 mg/kg (induction) | 2.0 mg/kg (induction) | Non-inferior success rate for procedure completion (100% for both). | [5][9] |

| ICU Sedation | 0.1 mg/kg (bolus), 0.3 mg/kg/h (maintenance) | 0.5-1 mg/kg (bolus), 1.5 mg/kg/h (maintenance) | Comparable sedation to maintain RASS score of -2 to +1. |[2][3] |

Table 2: Comparative CNS-Related Adverse Event Profile | Adverse Event | this compound Dose | Propofol Dose | this compound Incidence | Propofol Incidence | Citation(s) | | :--- | :--- | :--- | :--- | :--- | :--- | | Injection Pain | 0.4 mg/kg | 2.0 mg/kg | 6.7% | 61.4% |[5] | | Injection Pain | 0.4 mg/kg | 2.0 mg/kg | 4.2% | 72.9% |[10] | | Hypotension | 0.4 mg/kg | 2.0 mg/kg | Significantly smaller drop in blood pressure. |[3] | | Hypotension | 0.1 mg/kg/h (maintenance) | 1.5 mg/kg/h (maintenance) | 7.7% | 23.1% |[2] | | Respiratory Depression | 0.4 mg/kg | 2.0 mg/kg | Lower incidence of respiratory depression. |[4] | | Any Respiratory AE | 0.4 mg/kg | 2.0 mg/kg | Lower incidence (desaturation, apnea, etc.). |[5] |

Key Experimental Protocols

The CNS effects of this compound have been characterized through rigorous preclinical and clinical experimental protocols.

Protocol 1: Assessing Sedative Effects in Mechanically Ventilated ICU Patients (Clinical)

This protocol was designed to evaluate the impact of this compound on breathing patterns and respiratory drive in critically ill patients.

-

Objective: To investigate the effects of this compound on respiratory variables, respiratory drive, and inspiratory effort in mechanically ventilated patients.[6]

-

Subjects: Adult patients in the ICU requiring sedation and undergoing mechanical ventilation.[6]

-

Methodology: A single-arm, dose-escalation physiological study was conducted. This compound infusion was initiated at a rate of 0.3 mg/kg/h. The dose was then increased by 0.1 mg/kg/h every 30 minutes up to a maximum of 0.8 mg/kg/h.[6][11]

-

Primary Endpoints: The primary outcomes measured were the changes from baseline in respiratory variables, including respiratory rate (RR), tidal volume (VT), minute ventilation (Vmin), airway occlusion pressure at 100 msec (P0.1), and pressure muscle index (PMI).[6][11] Sedation level was continuously assessed using the Richmond Agitation and Sedation Scale (RASS).[6]

-

Discontinuation Criteria: The infusion was stopped if the patient reached the maximum dose, achieved a RASS score ≤ -4, had a respiratory rate < 8 breaths/min, or pulse oxygen saturation (SpO2) < 90%.[6][11]

Protocol 2: Evaluating Anesthesia Induction for Gynecological Procedures (Clinical)

This protocol is from a Phase III, multicenter, randomized, non-inferiority trial to compare this compound with propofol.[5][9]

-

Objective: To evaluate the efficacy and safety of this compound for sedation and anesthesia in patients undergoing outpatient gynecological procedures.[5][9]

-

Subjects: Adult female patients (ASA physical status I or II, aged 18-65 years) scheduled for ambulatory gynecological procedures.[9]

-

Methodology: Patients were randomized in a 2:1 ratio to receive either this compound or propofol. The study was double-blinded. Anesthesia was induced with a single bolus of this compound (0.4 mg/kg) or propofol (2.0 mg/kg). Maintenance doses (this compound 0.2 mg/kg or propofol 1.0 mg/kg) were administered as needed.[9]

-

Primary Endpoint: The primary outcome was the success rate of sedation, defined as the completion of the surgical procedure without the need for any remedial anesthetic medication.[9]

-

Secondary Endpoints: Secondary measures included time to successful induction, time to full awakening, time to meet discharge criteria, and incidence of adverse events, particularly injection pain and hemodynamic or respiratory disturbances.[5][9]

Protocol 3: Loss of Righting Reflex (LORR) Assay (Preclinical)

This is a standard behavioral assay used in animal models to assess the hypnotic and sedative effects of anesthetic agents.

-

Objective: To determine the hypnotic potency (e.g., ED50) of a CNS depressant drug.

-

Subjects: Typically rodents, such as rats or mice.

-

Methodology: Animals are administered varying doses of the test compound (e.g., this compound) via a relevant route (often intravenous or intraperitoneal). After administration, each animal is placed on its back. The "loss of righting reflex" is recorded if the animal is unable to right itself (return to a prone position on all four paws) within a specified timeframe (e.g., 30-60 seconds).

-

Endpoint: The primary endpoint is the percentage of animals at each dose level that exhibit LORR. This data is used to calculate the ED50, the dose at which 50% of the animals lose their righting reflex. Animal experiments have confirmed the sedative and anesthetic effects of this compound, with LORR observed in all animals at doses of 2.0 mg/kg.[2]

Conclusion

This compound is a potent and effective CNS depressant that acts as a positive allosteric modulator of the GABA-A receptor. Its mechanism of action is analogous to propofol but with a significantly higher binding affinity, resulting in 4-6 times greater potency.[1][3] Extensive clinical trials have established its efficacy for both procedural sedation and the induction of general anesthesia.[5][8] The primary advantages of this compound in its effect on the central nervous system and related physiological responses include a more stable hemodynamic profile and a markedly lower incidence of injection pain and respiratory depression when compared to equipotent doses of propofol.[3][5][10] These characteristics position this compound as a promising alternative in clinical anesthesia and sedation, particularly for patients where hemodynamic stability is a priority.[12] Further research may continue to explore its application in diverse patient populations and specialized surgical settings.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Ciprofol: A Novel Alternative to Propofol in Clinical Intravenous Anesthesia? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacological mechanism and clinical application of ciprofol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Efficacy and safety of ciprofol for sedation in outpatient gynecological procedures: a phase III multicenter randomized trial - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of this compound on breathing patterns, respiratory drive, and inspiratory effort in mechanically ventilated patients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Efficacy and safety of ciprofol for sedation in outpatient gynecological procedures: a phase III multicenter randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. dovepress.com [dovepress.com]

- 11. Frontiers | Effects of this compound on breathing patterns, respiratory drive, and inspiratory effort in mechanically ventilated patients [frontiersin.org]

- 12. Hemodynamic Impact of this compound vs Propofol During Anesthesia Induction in Patients With Severe Aortic Stenosis: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

The Sedative and Hypnotic Properties of Cipepofol: A Technical Guide

An In-depth Review for Researchers and Drug Development Professionals

Executive Summary

Cipepofol (also known as ciprofol or HSK3486) is a novel, short-acting intravenous sedative-hypnotic agent developed as a structural analog of propofol (B549288). Exhibiting a higher potency and an improved safety profile, this compound presents a promising alternative for induction and maintenance of general anesthesia and procedural sedation. This technical guide provides a comprehensive overview of the core sedative and hypnotic properties of this compound, detailing its mechanism of action, pharmacokinetics, and pharmacodynamics. It synthesizes quantitative data from key clinical trials, outlines experimental methodologies, and visualizes associated biological pathways and workflows to serve as a resource for researchers, scientists, and drug development professionals.

Introduction and Chemical Properties

This compound is an optically active (R)-enantiomer of a 2,6-disubstituted alkylphenol.[1] Its chemical structure is distinguished from propofol by the substitution of one isopropyl group with a cyclopropylethyl group.[1] This modification introduces a chiral center and increases steric effects, which is believed to enhance its binding affinity to its primary molecular target.[1][2]

| Property | Value |

| IUPAC Name | 2-[(1R)-1-cyclopropylethyl]-6-propan-2-ylphenol[3] |

| Molecular Formula | C₁₄H₂₀O[4] |

| Molar Mass | 204.31 g/mol [3][4] |

| CAS Number | 1637741-58-2[3] |

| Drug Class | GABA-A Receptor Positive Allosteric Modulator[1] |

| Route of Administration | Intravenous Infusion[1] |

Mechanism of Action

Primary Target: GABA-A Receptor

The primary mechanism underlying the sedative and hypnotic effects of this compound is its action on the γ-aminobutyric acid type A (GABA-A) receptor, the main inhibitory neurotransmitter receptor in the central nervous system.[5][6] this compound acts as both a positive allosteric modulator and a direct agonist of the GABA-A receptor.[7]

-

Positive Allosteric Modulation: this compound enhances the effect of GABA by binding to a site on the receptor distinct from the GABA binding site. This potentiates the GABA-induced influx of chloride ions into the neuron.[3][8]

-

Direct Agonism: At higher concentrations, this compound can directly activate the GABA-A receptor channel, causing chloride influx even in the absence of GABA.[7]

The resulting hyperpolarization of the neuronal membrane increases the threshold for firing action potentials, leading to widespread central nervous system depression, which manifests as sedation and hypnosis.[8]

Caption: this compound enhances GABA-A receptor activity, leading to neuronal inhibition.

Radioligand-binding assays have shown that this compound has a significantly higher binding affinity for the GABA-A receptor than propofol, with reports suggesting it is approximately four to five times stronger.[5][9] This increased affinity allows for equivalent anesthetic effects at lower clinical doses compared to propofol.[9] While the specific subunit composition of the GABA-A receptors that this compound preferentially binds to has not been fully elucidated, studies on propofol suggest that the β subunit is critical for its modulatory effects, a characteristic likely shared by this compound.[10][11]

Secondary Signaling Pathway: Sirt1/Nrf2

Preclinical studies suggest that this compound may also exert neuroprotective effects through the activation of the Sirtuin 1 (Sirt1)/Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[12] Activation of this pathway is associated with reduced oxidative stress and inflammation in neuronal cells.[13][14] While this is a significant finding regarding the drug's overall profile, the direct contribution of the Sirt1/Nrf2 pathway to the primary sedative and hypnotic effects of this compound remains an area for further investigation.

References

- 1. ClinicalTrials.gov [clinicaltrials.gov]

- 2. Early sedation using ciprofol for intensive care unit patients requiring mechanical ventilation: a pooled post-hoc analysis of data from phase 2 and phase 3 trials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hemodynamic Impact of this compound vs Propofol During Anesthesia Induction in Patients With Severe Aortic Stenosis: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hemodynamic Impact of this compound vs Propofol During Anesthesia Induction in Patients With Severe Aortic Stenosis: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 5. d-nb.info [d-nb.info]

- 6. Efficacy and Safety of Ciprofol Sedation in ICU Patients with Mechanical Ventilation: A Clinical Trial Study Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Efficacy and safety of Ciprofol compared with Propofol during general anesthesia induction: A systematic review and meta-analysis of randomized controlled trials (RCT) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Comparison of Ciprofol Versus Propofol for the General Anaesthesia During Gynecological Day Surgery: A Prospective, Randomized, Double-Blind, Non-Inferiority Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A propofol binding site on mammalian GABAA receptors identified by photolabeling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Three classes of propofol binding sites on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Regulatory Dynamics of Nrf2 With Sirtuins in the Brain: Exploring Cellular Metabolism, Synaptic Plasticity, and Defense Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Barbiturate interactions at the human GABAA receptor: dependence on receptor subunit combination - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pesquisa.bvsalud.org [pesquisa.bvsalud.org]

Cipepofol's Affinity for the GABA-A Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cipepofol (also known as HSK3486) is a novel, short-acting intravenous general anesthetic and sedative. Structurally related to propofol (B549288), it functions as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[1][2][3][4][5][6] Clinical and preclinical studies have consistently demonstrated that this compound possesses a significantly higher potency than propofol, a characteristic attributed to its enhanced binding affinity for the GABA-A receptor.[5][6] This technical guide provides a comprehensive overview of the receptor binding affinity studies of this compound, detailing its mechanism of action, summarizing key quantitative data, and outlining relevant experimental protocols.

Mechanism of Action and Signaling Pathway

This compound exerts its sedative and anesthetic effects by binding to the GABA-A receptor, a ligand-gated ion channel.[2][4] This binding potentiates the effect of GABA, the endogenous ligand, leading to an increased influx of chloride ions into the neuron.[2][4] The resulting hyperpolarization of the neuronal membrane makes it more difficult for an action potential to be generated, thus producing an inhibitory effect on neurotransmission.

While the precise binding site of this compound on the GABA-A receptor is still under investigation, studies on the structurally similar propofol suggest multiple potential binding sites within the transmembrane domains of the receptor subunits.[7][8] this compound's interaction is allosteric, meaning it binds to a site distinct from the GABA binding site and modulates the receptor's response to GABA.[2][4]

The signaling pathway for GABA-A receptor activation, and its modulation by this compound, is depicted below:

References

- 1. Whole-cell patch-clamp recordings [bio-protocol.org]

- 2. Frontiers | Pharmacodynamics and Pharmacokinetics of HSK3486, a Novel 2,6-Disubstituted Phenol Derivative as a General Anesthetic [frontiersin.org]

- 3. Pharmacodynamics and Pharmacokinetics of HSK3486, a Novel 2,6-Disubstituted Phenol Derivative as a General Anesthetic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacodynamics and Pharmacokinetics of HSK3486, a Novel 2,6-Disubstituted Phenol Derivative as a General Anesthetic - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Effects of this compound on breathing patterns, respiratory drive, and inspiratory effort in mechanically ventilated patients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Three classes of propofol binding sites on GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Propofol Is an Allosteric Agonist with Multiple Binding Sites on Concatemeric Ternary GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

Beyond GABA-A: An In-depth Technical Guide to the Molecular Targets of Cipepofol

Introduction

Cipepofol (HSK3486) is a novel, short-acting intravenous general anesthetic agent, structurally related to propofol. Its primary mechanism of action is the potentiation of γ-aminobutyric acid type A (GABA-A) receptor activity, leading to central nervous system depression. However, emerging research indicates that the pharmacological profile of this compound extends beyond the GABAergic system. This technical guide provides a comprehensive overview of the known molecular targets of this compound outside of the GABA-A receptor, with a focus on its interactions with the Sirtuin 1 (Sirt1) pathway and the NLRP3 inflammasome. This document is intended for researchers, scientists, and drug development professionals interested in the broader molecular pharmacology of this compound.

Sirtuin 1 (Sirt1) Activation

Recent studies have identified this compound as an activator of Sirtuin 1 (Sirt1), a class III histone deacetylase that plays a crucial role in cellular stress resistance, metabolism, and inflammation. The activation of the Sirt1/Nrf2 signaling pathway by this compound has been demonstrated to confer cardioprotective effects against oxidative stress-induced damage.

Quantitative Data

The following table summarizes the quantitative data from a study by Yang et al. (2022) investigating the effects of this compound on the Sirt1/Nrf2 pathway in a mouse model of isoproterenol-induced myocardial injury.[1][2][3]

| Parameter | Group | Result | Fold Change vs. ISO | p-value vs. ISO |

| Sirt1 Protein Expression | Control | - | - | - |

| ISO | 0.48 ± 0.06 | 1.0 | < 0.05 | |

| ISO + this compound | 0.85 ± 0.08 | 1.77 | < 0.05 | |

| Nuclear Nrf2 Protein Expression | Control | - | - | - |

| ISO | 0.52 ± 0.07 | 1.0 | < 0.05 | |

| ISO + this compound | 0.91 ± 0.09 | 1.75 | < 0.05 | |

| HO-1 Protein Expression | Control | - | - | - |

| ISO | 0.61 ± 0.07 | 1.0 | < 0.05 | |

| ISO + this compound | 1.02 ± 0.10 | 1.67 | < 0.05 |

Data are presented as mean ± SD. ISO: Isoproterenol (B85558). This compound was administered at a dose of 25 mg/kg. Protein expression was determined by Western blot analysis and is expressed relative to a loading control.

Experimental Protocols

1.2.1. Animal Model of Myocardial Injury

-

Animals: Male C57BL/6 mice (8-10 weeks old) were used.

-

Induction of Myocardial Injury: Mice were administered isoproterenol (ISO) at a dose of 100 mg/kg via subcutaneous injection for two consecutive days.

-

This compound Administration: this compound (25 mg/kg) was administered intraperitoneally 30 minutes before each ISO injection.

1.2.2. Western Blot Analysis

-

Tissue Preparation: Heart tissues were harvested, and nuclear and cytoplasmic proteins were extracted using a commercially available kit.

-

Protein Quantification: Protein concentration was determined using a BCA protein assay kit.

-

Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Membranes were blocked and then incubated with primary antibodies against Sirt1, Nrf2, HO-1, and a loading control (e.g., β-actin or Lamin B1) overnight at 4°C.

-

Detection: After washing, membranes were incubated with HRP-conjugated secondary antibodies, and protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities were quantified using image analysis software.

Signaling Pathway and Experimental Workflow

References

- 1. Ciprofol attenuates the isoproterenol-induced oxidative damage, inflammatory response and cardiomyocyte apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Ciprofol attenuates the isoproterenol-induced oxidative damage, inflammatory response and cardiomyocyte apoptosis [frontiersin.org]

- 3. Ciprofol attenuates the isoproterenol-induced oxidative damage, inflammatory response and cardiomyocyte apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of a New Sedative: An In-depth Technical Guide to the Early Research on Cipepofol's Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cipepofol (also known as HSK3486) has emerged as a novel short-acting intravenous anesthetic and sedative agent, garnering significant interest within the medical and scientific communities.[1] As a structural analog of propofol (B549288), this compound was developed to refine the therapeutic profile of its predecessor, aiming for enhanced potency, improved safety, and a favorable pharmacokinetic and pharmacodynamic profile.[2] This technical guide delves into the foundational preclinical and early-phase clinical research that has illuminated the therapeutic potential of this compound, providing a comprehensive resource for professionals engaged in anesthetic drug development and research.

Mechanism of Action: A Focus on GABAergic Transmission